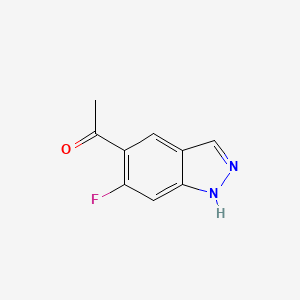
1-(6-fluoro-1H-indazol-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Fluoro-1H-indazol-5-yl)ethanone is a chemical compound belonging to the indazole family, characterized by a fluorine atom at the 6th position of the indazole ring and an ethanone group at the 5th position. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-fluoro-1H-indazol-5-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-fluoroindazole.
Acylation Reaction: The 6-fluoroindazole undergoes an acylation reaction with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: 1-(6-Fluoro-1H-indazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 1-(6-fluoro-1H-indazol-5-yl)carboxylic acid.
Reduction: Formation of 1-(6-fluoro-1H-indazol-5-yl)ethanol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
科学研究应用
1-(6-Fluoro-1H-indazol-5-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a valuable lead compound in drug discovery.
Biological Studies: Researchers use the compound to study enzyme inhibition, receptor binding, and cellular signaling pathways. Its fluorine atom enhances its binding affinity and selectivity towards specific biological targets.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(6-fluoro-1H-indazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity, allowing it to inhibit enzyme activity or modulate receptor function. The compound can interfere with cellular signaling pathways, leading to various biological effects, including cell cycle arrest, apoptosis, and anti-inflammatory responses.
相似化合物的比较
1-(6-Bromo-1H-indazol-5-yl)ethanone: Similar structure with a bromine atom instead of fluorine.
1-(6-Chloro-1H-indazol-5-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.
1-(6-Methyl-1H-indazol-5-yl)ethanone: Similar structure with a methyl group instead of fluorine.
Uniqueness: 1-(6-Fluoro-1H-indazol-5-yl)ethanone is unique due to the presence of the fluorine atom, which enhances its binding affinity and selectivity towards biological targets. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents.
属性
分子式 |
C9H7FN2O |
|---|---|
分子量 |
178.16 g/mol |
IUPAC 名称 |
1-(6-fluoro-1H-indazol-5-yl)ethanone |
InChI |
InChI=1S/C9H7FN2O/c1-5(13)7-2-6-4-11-12-9(6)3-8(7)10/h2-4H,1H3,(H,11,12) |
InChI 键 |
CPTRBPKIRUXDDM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C2C(=C1)C=NN2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


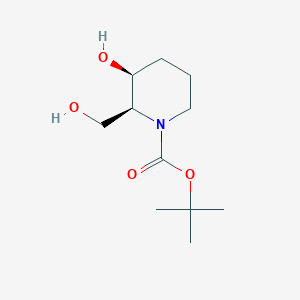
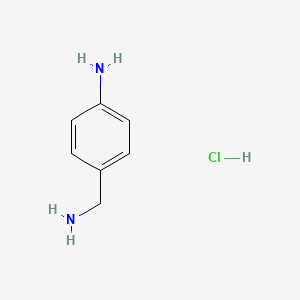

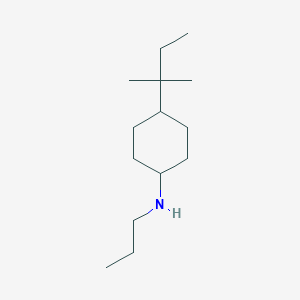
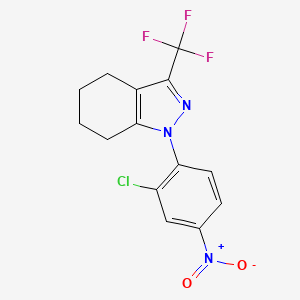

![6-Chloro-1H-benzo[d]imidazol-7-amine](/img/structure/B13007559.png)
![3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13007567.png)

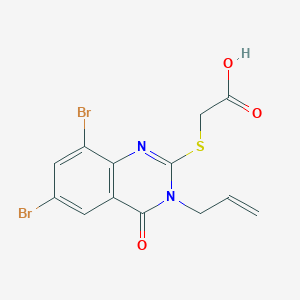
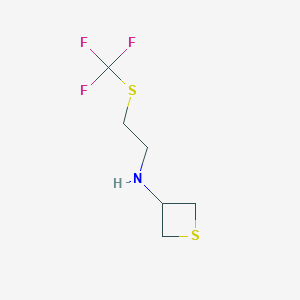
![(1R,2R,5S,6R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13007591.png)
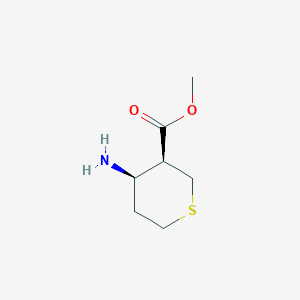
![(3aR,5s,6aS)-5-Methoxyoctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13007620.png)
